![molecular formula C12H11NO4 B1451687 [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-61-6](/img/structure/B1451687.png)
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is 1S/C12H11NO4/c1-16-10-4-2-3-8 (5-10)11-6-9 (13-17-11)7-12 (14)15/h2-6H,7H2,1H3, (H,14,15) .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been widely studied . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations, leading to various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
“[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a solid compound .Wissenschaftliche Forschungsanwendungen
-
Chemical Properties and Synthesis
-
Potential Applications in Various Fields
- Isoxazole, which is a family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, has been an interesting field of study for decades because of their prominent potential in various biological activities and therapeutic potential .
- Isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
- The substitution of various groups on the isoxazole ring imparts different activity .
-
Analgesic : Isoxazole derivatives have shown potential as analgesics, which are medicines used to relieve pain .
-
Anti-inflammatory : These compounds have also been used in the development of anti-inflammatory drugs, which are used to reduce inflammation .
-
Anticancer : Some isoxazole derivatives have shown potential in the treatment of cancer .
-
Antimicrobial : These compounds have been studied for their antimicrobial properties, which means they can kill or inhibit the growth of microorganisms .
-
Antiviral : Isoxazole derivatives have also been used in the development of antiviral drugs, which are used to treat viral infections .
-
Antidepressant : Some isoxazole derivatives have shown potential as antidepressants, which are drugs used to treat depression .
-
Anticonvulsant : Isoxazole derivatives have been studied for their potential as anticonvulsants, which are drugs used to prevent and treat seizures .
-
Immunosuppressant : Some isoxazole derivatives have shown potential as immunosuppressants, which are drugs that reduce the body’s ability to respond to immune stimulation .
-
Treatment of Cocaine Abuse : Carroll et al. synthesized several 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes and evaluated them for their ability to inhibit radioligand binding at the monoamine (dopamine, serotonin, and norepinephrine) transporters for the treatment of cocaine abuse .
-
Development of Clinically Viable Drugs : Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, could be used in the development of clinically viable drugs due to their wide spectrum of biological activities and therapeutic potential .
-
Chemical Synthesis : Isoxazole derivatives are valuable in the field of chemical synthesis due to their unique structure and properties .
-
Material Science : Due to their unique chemical properties, isoxazole derivatives could have potential applications in the field of material science .
Zukünftige Richtungen
Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives with enhanced biological activities .
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRIAJIMNCEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
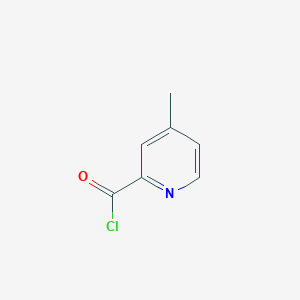
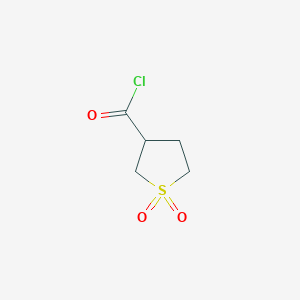
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
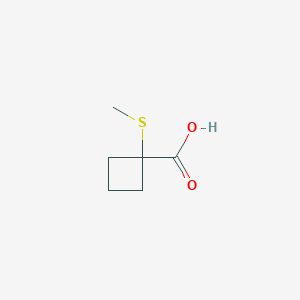
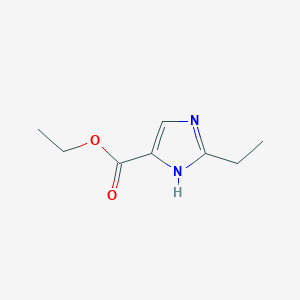

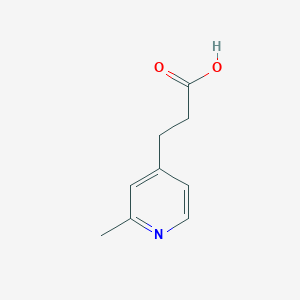
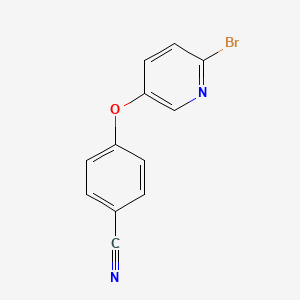
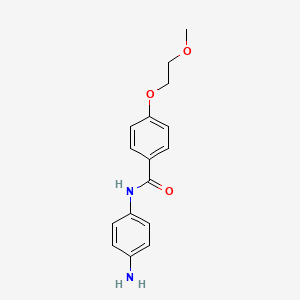
![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)


